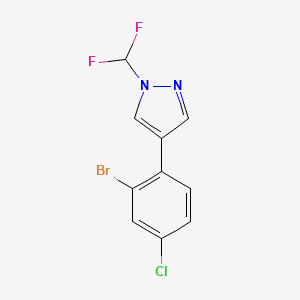
4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, as well as a difluoromethyl group attached to the pyrazole ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the 2-bromo-4-chlorophenyl precursor, which is then subjected to a series of reactions to introduce the pyrazole ring and the difluoromethyl group.
Preparation of 2-Bromo-4-chlorophenyl Precursor: This step involves the bromination and chlorination of a phenyl ring to obtain the desired precursor.
Formation of Pyrazole Ring: The precursor undergoes cyclization with hydrazine derivatives to form the pyrazole ring.
Introduction of Difluoromethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The presence of the bromine, chlorine, and difluoromethyl groups can influence the compound’s binding affinity and activity towards these targets. For example, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-chlorophenol: A related compound with similar substituents on the phenyl ring but lacking the pyrazole and difluoromethyl groups.
(2-Bromo-4-chlorophenyl)methanamine hydrochloride: Another related compound with a different functional group attached to the phenyl ring.
Uniqueness
4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole is unique due to the presence of the pyrazole ring and the difluoromethyl group, which impart specific chemical and biological properties not found in the similar compounds mentioned above. These unique features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H6BrClF2N2 |
|---|---|
Poids moléculaire |
307.52 g/mol |
Nom IUPAC |
4-(2-bromo-4-chlorophenyl)-1-(difluoromethyl)pyrazole |
InChI |
InChI=1S/C10H6BrClF2N2/c11-9-3-7(12)1-2-8(9)6-4-15-16(5-6)10(13)14/h1-5,10H |
Clé InChI |
OYYKWWMUKJZEDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Br)C2=CN(N=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B15236975.png)
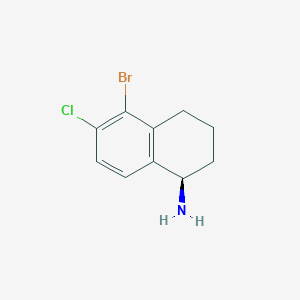
![(3R)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15236985.png)


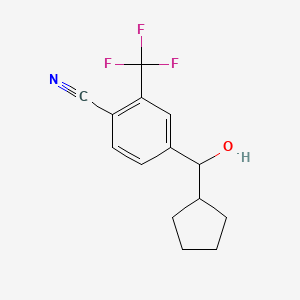
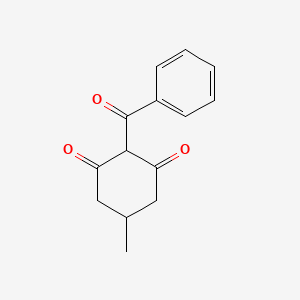
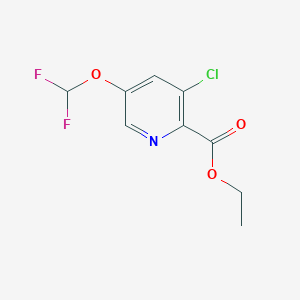
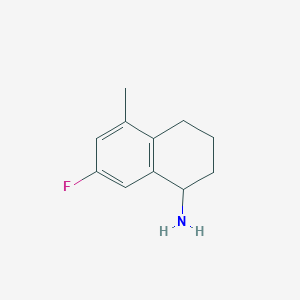

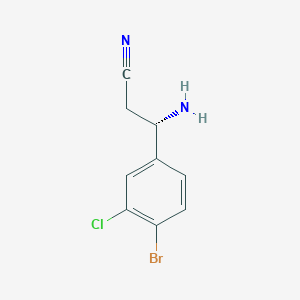
![2-((4-(2-(6-(Trifluoromethyl)-imidazo[1,2-a]pyridin-3-yl)ethynyl)phenyl)methylene)malononitrile](/img/structure/B15237053.png)
